

# 2-Nitro-5-(trifluoromethoxy)benzoic acid structure and IUPAC name.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nitro-5-  
(trifluoromethoxy)benzoic acid

Cat. No.: B060611

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## An In-depth Technical Guide to 2-Nitro-5-(trifluoromethoxy)benzoic acid

This technical guide provides a comprehensive overview of **2-Nitro-5-(trifluoromethoxy)benzoic acid**, including its chemical structure, IUPAC name, physicochemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and IUPAC Name

**2-Nitro-5-(trifluoromethoxy)benzoic acid** is an organic compound featuring a benzoic acid core substituted with a nitro group at the second position and a trifluoromethoxy group at the fifth position.

- IUPAC Name: **2-Nitro-5-(trifluoromethoxy)benzoic acid**
- CAS Number: 189359-65-7[1][2][3]
- Molecular Formula:  $C_8H_4F_3NO_5$ [1][2][3]

Chemical Structure:

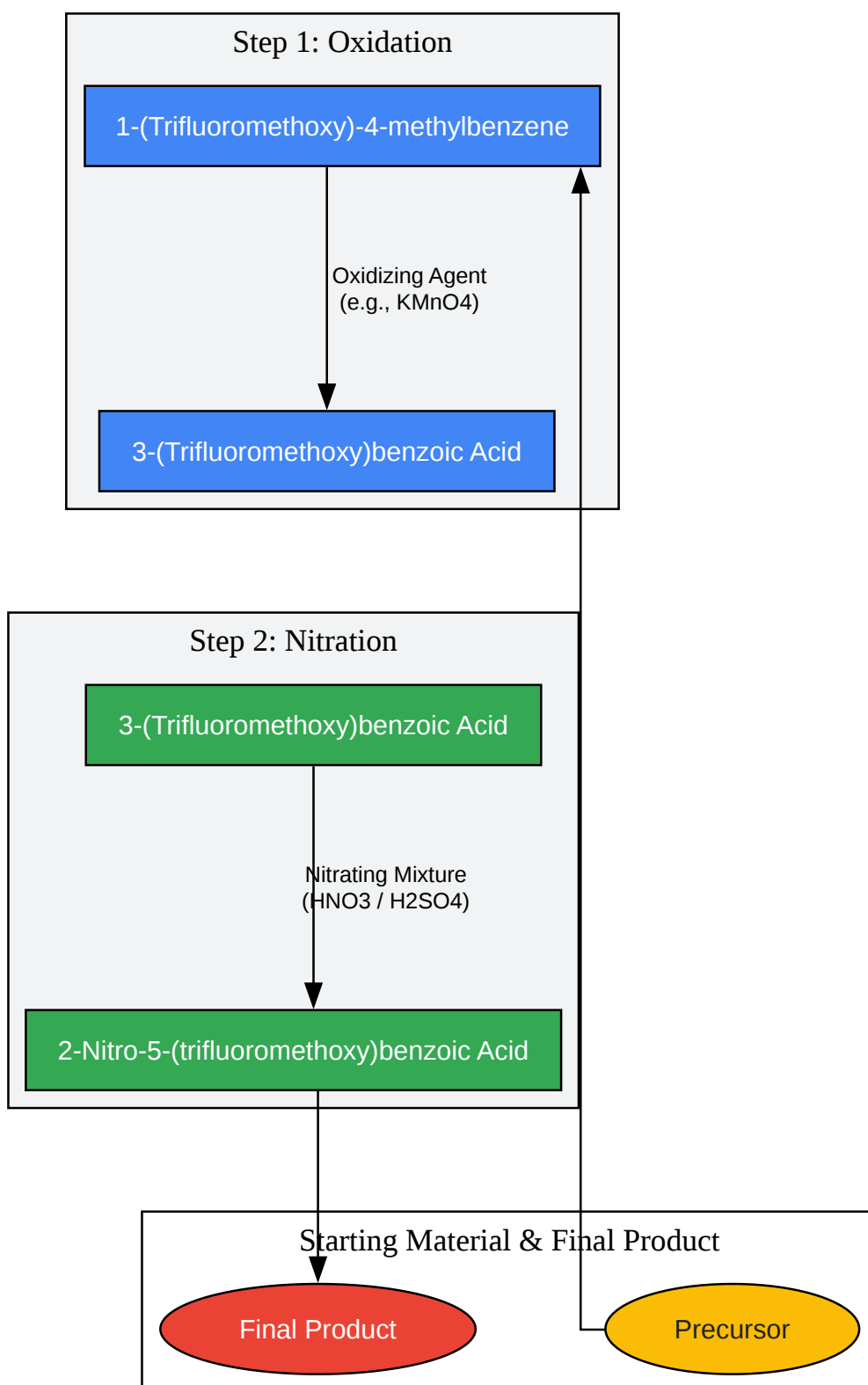
## Physicochemical Properties

The key quantitative data for **2-Nitro-5-(trifluoromethoxy)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	251.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	343 °C	<a href="#">[1]</a>
Density	1.628 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	161 °C	<a href="#">[1]</a>
Storage	Sealed in dry, room temperature	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis Pathway

The synthesis of **2-Nitro-5-(trifluoromethoxy)benzoic acid** can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor. This pathway involves oxidation of the methyl group to a carboxylic acid, followed by a nitration step.



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Caption: Generalized synthesis workflow for **2-Nitro-5-(trifluoromethoxy)benzoic acid**.

## Experimental Protocol: Generalized Synthesis

The following provides a detailed, generalized methodology for the synthesis of nitroaromatic benzoic acids, adapted from procedures for structurally similar compounds.<sup>[4][5][6]</sup> This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize **2-Nitro-5-(trifluoromethoxy)benzoic acid** via nitration of 3-(trifluoromethoxy)benzoic acid.

### Materials:

- 3-(trifluoromethoxy)benzoic acid (starting material)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 68-70%)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable solvent
- Ice
- Distilled water
- Sodium sulfate (anhydrous)

### Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material, 3-(trifluoromethoxy)benzoic acid, in a suitable solvent such as dichloromethane.[\[6\]](#)
- **Cooling:** Cool the stirred solution to 0-5 °C using an ice bath.
- **Preparation of Nitrating Agent:** In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.
- **Nitration:** Slowly add the prepared nitrating mixture to the cooled solution of the starting material via the dropping funnel.[\[6\]](#) The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.[\[6\]](#)
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
- **Washing and Drying:** Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product, **2-Nitro-5-(trifluoromethoxy)benzoic acid**, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

#### Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

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- To cite this document: BenchChem. [2-Nitro-5-(trifluoromethoxy)benzoic acid structure and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060611#2-nitro-5-trifluoromethoxy-benzoic-acid-structure-and-iupac-name]

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